molecular formula C11H11F3O2 B13032288 Methyl 2-(2-(trifluoromethyl)phenyl)propanoate

Methyl 2-(2-(trifluoromethyl)phenyl)propanoate

Cat. No.: B13032288
M. Wt: 232.20 g/mol
InChI Key: BPGGOKBEXJLXLY-UHFFFAOYSA-N
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Description

Methyl 2-(2-(trifluoromethyl)phenyl)propanoate is an organic compound with the molecular formula C12H13F3O2 It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the phenyl ring is substituted with a trifluoromethyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(2-(trifluoromethyl)phenyl)propanoate can be synthesized through several methods. One common method involves the reaction of 3-bromobenzotrifluoride with methyl isobutyrate in the presence of a palladium catalyst, such as bis(dibenzylideneacetone)palladium(0), and a base like lithium dicyclohexylamide. The reaction is typically carried out in toluene at room temperature for 24 hours .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvents, catalysts, and reaction parameters is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(trifluoromethyl)phenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-(2-(trifluoromethyl)phenyl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(2-(trifluoromethyl)phenyl)propanoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design, as it can improve the bioavailability and efficacy of pharmaceuticals. The compound can also interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-methyl-2-(4-(trifluoromethyl)phenyl)propanoate
  • Methyl 3-oxo-3-(3-(trifluoromethyl)phenyl)propanoate
  • Methyl 2-methyl-2-(3-(trifluoromethyl)phenyl)propanoate

Uniqueness

Methyl 2-(2-(trifluoromethyl)phenyl)propanoate is unique due to the position of the trifluoromethyl group on the phenyl ring. This specific substitution pattern can influence the compound’s reactivity, stability, and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H11F3O2

Molecular Weight

232.20 g/mol

IUPAC Name

methyl 2-[2-(trifluoromethyl)phenyl]propanoate

InChI

InChI=1S/C11H11F3O2/c1-7(10(15)16-2)8-5-3-4-6-9(8)11(12,13)14/h3-7H,1-2H3

InChI Key

BPGGOKBEXJLXLY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1C(F)(F)F)C(=O)OC

Origin of Product

United States

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